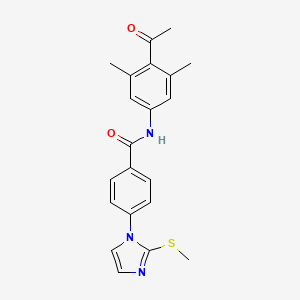![molecular formula C17H16N4O3 B7431020 methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7431020.png)
methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate, also known as AG-1478, is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and specific inhibitor of the EGFR signaling pathway, which is involved in many cellular processes, including cell proliferation, differentiation, and survival.
Mecanismo De Acción
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate inhibits the activity of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell proliferation, differentiation, and survival. By inhibiting EGFR signaling, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate induces cell cycle arrest and apoptosis in cancer cells. The mechanism of action of methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been well-characterized in vitro and in vivo.
Biochemical and Physiological Effects:
methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been shown to have a number of biochemical and physiological effects. In cancer cells, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate inhibits EGFR signaling, leading to decreased cell proliferation and increased apoptosis. In non-cancerous cells, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been shown to affect neuronal differentiation and synaptic plasticity. It has also been shown to modulate the immune response by inhibiting the activation of T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has several advantages for lab experiments. It is a highly specific inhibitor of EGFR tyrosine kinase, which allows researchers to study the effects of EGFR signaling in a controlled manner. It is also a potent inhibitor, which means that relatively low concentrations of methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate can be used to achieve significant inhibition of EGFR signaling. However, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has some limitations. It is not effective against all types of cancer cells, and some cancer cells may develop resistance to methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate over time. In addition, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has poor solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate. Another area of interest is the investigation of the effects of EGFR inhibition on the tumor microenvironment, including immune cells and stromal cells. Finally, the potential use of methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate as a therapeutic agent for cancer and other diseases is an important area of future research.
Métodos De Síntesis
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate can be synthesized by reacting 8-methoxyquinazoline-4-amine with 4-bromo-N-(methylcarbamoyl)aniline in the presence of a palladium catalyst. The reaction yields methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate as a white solid with a purity of over 99%. The synthesis method is well-established and has been used by many researchers to produce methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate for their experiments.
Aplicaciones Científicas De Investigación
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been extensively studied in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has also been used to investigate the role of EGFR signaling in cancer progression and metastasis. In addition, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been used to study the effects of EGFR inhibition on non-cancerous cells, such as neurons and immune cells.
Propiedades
IUPAC Name |
methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-14-5-3-4-13-15(14)18-10-19-16(13)20-11-6-8-12(9-7-11)21-17(22)24-2/h3-10H,1-2H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMDTODZOSDFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN=C2NC3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[2-[(4-methyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)methyl]phenyl]benzoate](/img/structure/B7430937.png)
![3-[[1-(Benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridin-4-yl]amino]-3-(2,4-difluorophenyl)propan-1-ol](/img/structure/B7430957.png)

![N-[1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl]-2-fluoro-5-methyl-4-nitroaniline](/img/structure/B7430974.png)
![1-(Benzenesulfonyl)-4-[4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]-5-nitropyrrolo[2,3-b]pyridine](/img/structure/B7430982.png)
![1-Benzyl-1-[2-[benzyl(methyl)amino]ethyl]-3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7430989.png)
![methyl N-[4-[[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]carbamoyl]-3-methylphenyl]carbamate](/img/structure/B7430999.png)
![4-[[4-(4-methylcyclohexyl)-4-oxobutanoyl]amino]-N-(2-methylpropyl)benzamide](/img/structure/B7431010.png)
![4-[[[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-[[4-(2-hydroxypropan-2-yl)phenyl]methyl]-1,3-thiazol-2-ylidene]amino]methyl]benzenesulfonamide](/img/structure/B7431011.png)
![Ethyl 4-[[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methylsulfamoyl]piperidine-1-carboxylate](/img/structure/B7431012.png)
![4-[[[1-[4-(difluoromethoxy)phenyl]piperidin-4-yl]amino]methyl]-N-ethylbenzamide](/img/structure/B7431017.png)
![[1-[(3-chloro-4-thiomorpholin-4-ylphenyl)carbamoyl]azetidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7431018.png)
![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[4-[4-(hydroxymethyl)phenyl]piperidin-1-yl]acetamide](/img/structure/B7431019.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[2-(2-methoxypyridin-3-yl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7431027.png)